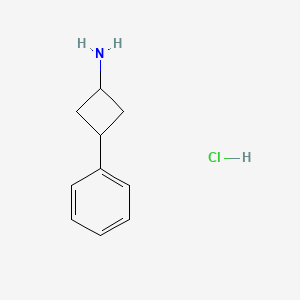

3-Phenylcyclobutan-1-amine hydrochloride

CAS No.: 1769-73-9

Cat. No.: VC6678994

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1769-73-9 |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 |

| IUPAC Name | 3-phenylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |

| Standard InChI Key | CRZYYBUWFCMNTM-AWLKUTLJSA-N |

| SMILES | C1C(CC1N)C2=CC=CC=C2.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the 3-position with a phenyl group and at the 1-position with an amine group, which is protonated as a hydrochloride salt. This configuration introduces significant steric strain due to the cyclobutane’s non-planar geometry, while the phenyl group contributes aromatic stability and π-π interaction capabilities .

Table 1: Key Structural Descriptors

The amine group’s protonation enhances water solubility, making the hydrochloride salt preferable for laboratory handling compared to the free base. XLogP3 values of 1.6 for the free base suggest moderate lipophilicity, which may influence membrane permeability in biological systems .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry indicate that the protonated form ([M+H]⁺) exhibits a CCS of 129.9 Ų, while sodiated ([M+Na]⁺) and ammoniated ([M+NH₄]⁺) adducts show values of 138.0 Ų and 135.9 Ų, respectively . These metrics aid in mass spectrometry-based identification workflows.

Synthesis and Preparation Methods

Friedel-Crafts Alkylation Pathways

A common synthetic route involves Friedel-Crafts alkylation of benzene derivatives with cyclobutane precursors. For example, 3-phenylcyclobutan-1-one (CAS 52784-31-3) serves as a key intermediate, which undergoes reductive amination to introduce the amine group . Subsequent treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclobutane ring formation | AlCl₃, Dichloromethane, 0°C | 45–60% |

| Reductive amination | NH₃, NaBH₃CN, MeOH | 70–85% |

| Salt formation | HCl (g), Et₂O | >95% |

Stereochemical Considerations

Both cis- and trans-diastereomers of the free base have been reported (PubChem CID 522961), though the hydrochloride salt typically exists as a racemic mixture unless chiral resolution is performed . Computational models suggest the trans isomer adopts a lower-energy conformation due to reduced steric clash between the phenyl and amine groups .

Mechanism of Action and Biological Interactions

Molecular Recognition Features

The protonated amine engages in ionic interactions with carboxylate or phosphate groups in biological targets, while the phenyl group participates in hydrophobic packing and π-stacking with aromatic residues. This dual functionality makes the compound a versatile building block for designing enzyme inhibitors or receptor modulators.

Enzymatic Studies

Applications in Medicinal Chemistry

Fragment-Based Drug Design

The compound’s small size (MW <200 Da) and high Fsp³ character (0.4) align with guidelines for fragment libraries, enabling efficient exploration of chemical space. MuseChem reports its use in derivatizing kinase inhibitors, where the cyclobutane ring imposes conformational constraints to improve target selectivity .

Prodrug Development

Amine protonation in physiological pH facilitates prodrug strategies. For instance, acyloxyalkyl carbamate derivatives have been synthesized to enhance blood-brain barrier penetration, leveraging the compound’s low molecular weight.

| Hazard Class | Category | Precautionary Statements |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor |

| Skin Irritation | Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water |

| Storage | - | Store in cool, dry place (<25°C); keep container tightly closed |

VulcanChem emphasizes using personal protective equipment (PPE) including nitrile gloves and safety goggles when handling the compound. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials.

Recent Research and Future Directions

Sustainable Synthesis Routes

Ongoing efforts aim to replace traditional Friedel-Crafts catalysts (e.g., AlCl₃) with heterogeneous acid catalysts to improve atom economy and reduce waste . Microwave-assisted synthesis protocols have reduced reaction times from 24 hours to 90 minutes in pilot-scale trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume